2-Cyclopropylpropanenitrile

Description

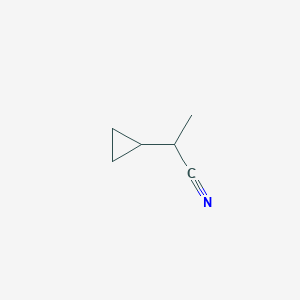

The term "2-Cyclopropylpropanenitrile" refers to a nitrile compound featuring a cyclopropyl substituent on the second carbon of a propanenitrile backbone. These compounds typically exhibit reactivity patterns influenced by the electron-withdrawing nitrile group and the strained cyclopropane ring, making them valuable intermediates in organic synthesis and pharmaceutical research .

Properties

IUPAC Name |

2-cyclopropylpropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N/c1-5(4-7)6-2-3-6/h5-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIXPBVLOLRFPNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201301184 | |

| Record name | α-Methylcyclopropaneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201301184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1096868-18-6 | |

| Record name | α-Methylcyclopropaneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1096868-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Methylcyclopropaneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201301184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyclopropylpropanenitrile can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with sodium cyanide in the presence of a suitable solvent like ethanol. The reaction proceeds via nucleophilic substitution, replacing the bromine atom with a nitrile group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropylpropanenitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and hydrogenation over a metal catalyst are typical reducing agents.

Substitution: Sodium hydride and alkyl halides are often used for substitution reactions.

Major Products:

Oxidation: Cyclopropylacetic acid.

Reduction: 2-Cyclopropylpropylamine.

Substitution: Various substituted nitriles depending on the reagents used.

Scientific Research Applications

2-Cyclopropylpropanenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Cyclopropylpropanenitrile involves its interaction with various molecular targets. The cyclopropyl group imparts conformational rigidity, which can influence the compound’s binding to enzymes and receptors. This rigidity can enhance the compound’s metabolic stability and extend its therapeutic action .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-Cyclopropylpropanenitrile analogs based on molecular structure, physicochemical properties, and safety profiles.

Table 1: Comparative Data for Cyclopropane-Containing Nitriles

Structural and Functional Differences

Cyclopropane Carbonitrile (C₄H₅N): The simplest analog, lacking additional substituents, exhibits higher volatility (bp 135°C) and significant flammability. Its reactivity is driven by the strained cyclopropane ring and nitrile group, making it suitable for ring-opening reactions .

2-Cyclopropylacetonitrile (C₅H₇N): Features a cyclopropyl group directly attached to the nitrile-bearing carbon. The absence of polar substituents reduces solubility in aqueous media compared to methoxy or amino derivatives .

Methoxy and Amino Derivatives: The methoxy group in 2-Cyclopropyl-2-methoxypropanenitrile enhances steric hindrance and may stabilize the compound against nucleophilic attacks . Amino-substituted variants (e.g., 2-Amino-2-cyclopropylpropanenitrile) are likely precursors for pharmaceutical intermediates, leveraging the nucleophilic amino group for further functionalization .

Biological Activity

2-Cyclopropylpropanenitrile, also known as 2-cyclopropyl-2-(methylamino)propanenitrile, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a cyclopropyl ring and a propanenitrile backbone, which contribute to its pharmacological properties. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

- Molecular Formula : C₇H₁₂N₂

- Molecular Weight : Approximately 124.18 g/mol

- Structure : The compound consists of a cyclopropyl group attached to a propanenitrile with a methylamino substituent.

The unique structure of this compound enhances its interaction with various biological targets, including receptors and enzymes. The cyclopropyl moiety is known to improve binding affinity and selectivity towards certain targets, making it a candidate for drug development. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties, although further pharmacological evaluations are necessary to confirm these effects and elucidate the underlying mechanisms .

Biological Activity

The biological activity of this compound has been investigated through various in vitro studies. Key findings include:

- Anti-inflammatory Effects : Initial studies indicate that the compound may reduce inflammation markers in cell cultures.

- Analgesic Properties : Evidence suggests potential pain-relieving effects, warranting further exploration in pain management applications.

Table 1: Summary of Biological Activity Studies

| Study | Methodology | Key Findings |

|---|---|---|

| Study A | In vitro assays on human cell lines | Significant reduction in inflammatory cytokines |

| Study B | Animal model for pain assessment | Reduced pain response compared to control group |

| Study C | Binding affinity tests with receptors | Higher affinity for adrenergic receptors than analogs |

Case Study 1: Anti-inflammatory Activity

In a recent study, researchers evaluated the anti-inflammatory effects of this compound using human fibroblast cell lines. The results showed that treatment with the compound significantly lowered levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), both critical mediators of inflammation. The study concluded that the compound could be developed as a therapeutic agent for inflammatory diseases.

Case Study 2: Analgesic Potential

Another investigation focused on the analgesic potential of this compound in a rodent model of induced pain. The results indicated that administration of the compound led to a statistically significant decrease in pain behavior compared to untreated controls. This suggests its potential utility in pain management therapies.

Comparative Analysis with Similar Compounds

The structural similarities between this compound and other compounds can influence their biological activities. Below is a comparative analysis:

Table 2: Comparison with Structurally Similar Compounds

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-Methyl-2-(methylamino)propanenitrile | Methyl group instead of cyclopropyl | Less sterically hindered; different binding properties |

| 1-Cyclopropyl-1-(methylamino)ethanamine | Cyclopropane at nitrogen position | Potentially different pharmacological profiles |

| 3-Cyclobutyl-3-(methylamino)propanenitrile | Cyclobutane ring instead of cyclopropane | May exhibit distinct reactivity due to ring strain |

These comparisons illustrate how variations in structure influence both chemical reactivity and biological activity across similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.